molecular formula C19H16N2O4 B2988640 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898410-77-0

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2988640
CAS No.: 898410-77-0
M. Wt: 336.347
InChI Key: JYAVLTMKEDEJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a pyrrolo[3,2,1-ij]quinolin-2-one core fused with a benzo[d][1,3]dioxole carboxamide moiety. The benzo[d][1,3]dioxole group is a common pharmacophore in flavorants (e.g., umami agonists) and therapeutic molecules, influencing electronic properties and metabolic stability .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-17-9-13-7-14(6-11-2-1-5-21(17)18(11)13)20-19(23)12-3-4-15-16(8-12)25-10-24-15/h3-4,6-8H,1-2,5,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVLTMKEDEJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Pyrroloquinolinone Derivatives

Compounds sharing the pyrrolo[3,2,1-ij]quinolin-2-one core but differing in substituents demonstrate how structural modifications influence properties:

  • N-(1-Methyl-2-oxo-pyrroloquinolin-8-yl)-3-nitrobenzamide (CAS 898426-36-3): Substitution with a 3-nitrobenzamide group reduces molecular weight (351.4 vs. This derivative lacks the benzo[d][1,3]dioxole ring, which may reduce metabolic stability compared to the target compound .
  • N1-(3,5-Dimethylphenyl)-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide (CAS 1251697-45-6): The oxalamide linker introduces hydrogen-bonding capacity, while the 3,5-dimethylphenyl group enhances lipophilicity.

Benzo[d][1,3]dioxole Carboxamides

  • S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide): A flavorant with a branched alkyl chain (heptan-4-yl) instead of the pyrroloquinolinone moiety. S807 acts as a potent umami receptor agonist at nanomolar concentrations but undergoes rapid oxidative metabolism in hepatic microsomes, highlighting the impact of N-alkylation on pharmacokinetics .
  • IIc (N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide) : This antidiabetic agent inhibits α-amylase and reduces blood glucose levels in mice. The electron-withdrawing trifluoromethyl group enhances binding affinity compared to the target compound’s unsubstituted benzodioxole .

Methylenedioxyphenyl-Based Amides

  • MDC (N-(4-Methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide) : With a 4-methoxybenzyl group, MDC exhibits a lower DFT-calculated energy gap (3.54 eV) than ADC (3.96 eV), suggesting greater reactivity. The nitro group on the benzodioxole ring may confer antioxidant properties, contrasting with the target compound’s simpler substitution pattern .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight Biological Activity Key Properties
Target Compound Pyrroloquinolin-2-one Benzo[d][1,3]dioxole-5-carboxamide 378.4* Potential enzyme inhibition Validated by NMR/MS; rigid scaffold for target binding
N-(1-Methyl-2-oxo-pyrroloquinolin-8-yl)-3-nitrobenzamide Pyrroloquinolin-2-one 3-Nitrobenzamide 351.4 Synthetic intermediate Lower polarity; nitro group may enhance reactivity
S807 (Umami agonist) N-Alkylbenzamide N-Heptan-4-yl 329.4 Umami flavor enhancement Rapid hepatic metabolism; 1000× potency vs. MSG
IIc (Antidiabetic agent) Benzodioxole 3-Trifluoromethylphenyl 363.3* α-Amylase inhibition Hypoglycemic in vivo; CF₃ group enhances binding
MDC (Cardiovascular preventive) Methylenedioxyphenyl 4-Methoxybenzyl 342.3 Antioxidant/Preventive Low energy gap (3.54 eV); nitro-substituted benzodioxole

*Calculated based on molecular formula.

Key Research Findings

Metabolic Stability: The benzo[d][1,3]dioxole group in S807 undergoes rapid oxidative metabolism, suggesting that the target compound’s pyrroloquinolinone attachment may alter metabolic pathways .

Electronic Properties : Substituents like trifluoromethyl (IIc) or nitro (MDC) significantly modulate electronic environments, impacting receptor binding or redox activity compared to the unsubstituted benzodioxole in the target compound .

Synthetic Versatility: Pyrroloquinolinone derivatives are often synthesized via cycloaddition or condensation reactions, with purity confirmed by HPLC-HRMS and NMR .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has attracted considerable attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O4\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{4}, with a molecular weight of approximately 336.347 g/mol. Its structure features a pyrroloquinoline core fused with a benzo[d][1,3]dioxole moiety, which contributes to its unique biological activities and chemical reactivity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that can lead to inhibition or activation of various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Enzyme Inhibition : It has shown potential in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression. Modifications to the benzyl group have been found to enhance inhibitory potency against HDACs.
  • Anticancer Properties : In preclinical trials involving cancer cell lines, the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism for programmed cell death that could be leveraged for therapeutic applications in oncology.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-benzyl-N2-(2-methoxybenzyl)-oxalamideMethoxy group enhances solubilityModerate antimicrobial activity
N1-benzyl-N2-(5-methyl-[1,1'-biphenyl]-2-yl)oxalamideBiphenyl group increases lipophilicityHigh anticancer efficacy
This compoundPyrroloquinoline coreStrong enzyme inhibition and anticancer effects

Case Study 1: Enzyme Inhibition

In a study focused on HDAC inhibition using derivatives of N-benzyl oxalamides, significant inhibition rates were reported. The results indicated that structural modifications could enhance the inhibitory potency against HDACs.

Case Study 2: Anticancer Efficacy

A preclinical trial evaluated related compounds on various cancer cell lines. The findings revealed that the oxalamide derivative induced apoptosis in cancer cells via caspase pathway activation. This pathway is critical for programmed cell death and highlights the therapeutic potential in oncology.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in drug development:

  • Anticancer Agents : Its ability to induce apoptosis makes it a candidate for further exploration as an anticancer drug.
  • Enzyme Modulators : The compound's potential to inhibit specific enzymes positions it as a valuable tool in biochemical research and therapeutic development.

Q & A

Q. What are the primary synthetic strategies for constructing the pyrrolo[3,2,1-ij]quinolin-2-one core in this compound?

The pyrrolo[3,2,1-ij]quinolin-2-one core can be synthesized via:

  • Palladium-catalyzed reductive cyclization using nitroarenes and CO surrogates (e.g., formic acid derivatives), which enables regioselective ring formation under mild conditions .
  • Reissert-type reactions involving fluorinated intermediates, as demonstrated in the synthesis of related 8,9-difluoroquinolizine derivatives .
  • Multi-component condensations with α-halocarbonyl compounds, such as ethyl bromoacetate, to form hybrid structures with thiazole or pyrazole moieties . Key challenges include controlling stereochemistry and optimizing yields (typically 50–70%) in multi-step sequences.

Q. How is the structural integrity of the benzo[d][1,3]dioxole moiety confirmed during characterization?

The benzo[d][1,3]dioxole group is verified using:

  • ¹H NMR : Distinct aromatic proton signals at δ 6.7–7.2 ppm (doublets for coupled protons) and methylenedioxy protons at δ 5.9–6.1 ppm (singlet) .
  • ¹³C NMR : Carbons adjacent to oxygen atoms resonate at δ 100–110 ppm, with carbonyl carbons (amide or lactam) appearing at δ 165–175 ppm .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated within 5 ppm error) .

Advanced Research Questions

Q. What methodologies address low yields in the final amide coupling step of this compound?

Low yields (<50%) in amide bond formation between the pyrroloquinoline core and benzo[d][1,3]dioxole-carboxylic acid can be mitigated by:

  • Activating agents : Use of HATU or EDCI/HOAt for efficient coupling under inert conditions .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of hydrophobic intermediates .
  • Temperature control : Reactions at 0–5°C reduce side reactions like epimerization . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. How can stereochemical inconsistencies in the tetrahydroquinoline ring be resolved?

Discrepancies in stereochemistry (e.g., unintended diastereomers) arise during cyclization steps. Strategies include:

  • Chiral catalysts : Palladium complexes with BINAP ligands induce enantioselectivity in reductive cyclizations .
  • X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .
  • Dynamic NMR : Monitoring temperature-dependent splitting of proton signals to assess conformational flexibility .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural complexity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • CYP450 metabolism : LC-MS/MS analysis of hepatic microsomal stability to identify metabolic hotspots (e.g., methylenedioxy cleavage) .
  • Solubility profiling : Shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of the lactam moiety?

Some studies report lactam ring stability under acidic conditions , while others note hydrolysis at pH < 3 . This discrepancy may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., fluoro) on the quinoline core increase lactam stability .
  • Solvent interactions : Aprotic solvents (DMSO) stabilize the lactam via hydrogen bonding, whereas protic solvents (MeOH) promote hydrolysis . Controlled stability studies (pH 1–10, 37°C) with LC-MS monitoring are recommended for context-specific validation.

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality by Design (QbD) : Design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, temperature) .
  • Crystallization control : Seeding with pre-characterized crystals to avoid polymorphic variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.